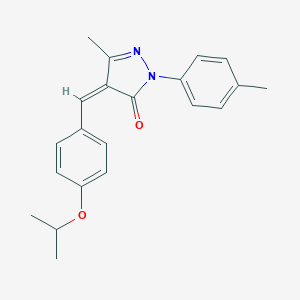![molecular formula C21H20N4O2S B308392 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308392.png)
1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzoxazepines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the p53 pathway. It also inhibits the growth of cancer cells by blocking the cell cycle and inducing cell cycle arrest. Furthermore, it has been found to inhibit the activity of enzymes involved in inflammation, fungal and bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. Additionally, it has been found to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action to better understand how it induces apoptosis and inhibits the growth of cancer cells. Another direction is to develop new formulations of the compound to improve its solubility and bioavailability. Furthermore, it may be valuable to investigate the potential of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy. Overall, the research on this compound has significant potential to contribute to the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a multi-step process that involves the condensation of 2-methylphenylamine with ethyl 2-bromoacetate to form an intermediate. The intermediate is then reacted with thioacetic acid to form the thioester, which is cyclized with triethylorthoformate and ammonium carbonate to form the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C21H20N4O2S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-[3-ethylsulfanyl-6-(2-methylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H20N4O2S/c1-4-28-21-22-19-18(23-24-21)16-11-7-8-12-17(16)25(14(3)26)20(27-19)15-10-6-5-9-13(15)2/h5-12,20H,4H2,1-3H3 |
Clave InChI |
LAVMXSBHJKYNFO-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4C)C(=O)C)N=N1 |
SMILES canónico |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4C)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-3-methoxybenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308309.png)

![4-Bromo-3-{3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308311.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308312.png)
![2-Fluorobenzyl 6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308313.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![{2-methoxy-6-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B308317.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![1-[6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308322.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane)](/img/structure/B308326.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)